molecular formula C11H10FN3 B2982329 N2-(4-fluorophenyl)pyridine-2,3-diamine CAS No. 41010-70-2

N2-(4-fluorophenyl)pyridine-2,3-diamine

Cat. No.: B2982329
CAS No.: 41010-70-2
M. Wt: 203.22
InChI Key: KANSXBGVFUJMTJ-UHFFFAOYSA-N
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Description

N2-(4-Fluorophenyl)pyridine-2,3-diamine is a pyridine derivative with a 4-fluorophenyl substituent at the N2 position. Its dihydrochloride form has the molecular formula C₁₁H₁₂Cl₂FN₃ and a molecular weight of 276.14 g/mol . The compound is characterized by a pyridine ring substituted with two amine groups at positions 2 and 3, and a fluorinated aromatic ring at the N2 position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Key spectral data for this compound include distinct ¹H NMR signals (e.g., aromatic protons and amine resonances) and ¹⁹F NMR chemical shifts (e.g., -61.5 ppm for trifluoromethyl analogs in related structures) .

Properties

IUPAC Name

2-N-(4-fluorophenyl)pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANSXBGVFUJMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-fluorophenyl)pyridine-2,3-diamine typically involves the reaction of 2-pyridinamine with N-(4-fluorophenyl)-3-nitro-2-pyridinamine under specific conditions. The reaction is carried out in the presence of a reducing agent, such as hydrogen gas or a metal catalyst, to facilitate the reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: N2-(4-fluorophen

Biological Activity

N2-(4-Fluorophenyl)pyridine-2,3-diamine is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a 4-fluorophenyl group and two amino groups at the 2 and 3 positions. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a candidate for various applications in drug development and material science.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate various biochemical pathways by binding to molecular targets, which can lead to significant biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain enzyme activities or interfere with receptor signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of this compound showed inhibitory effects on several cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM . These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacterial strains. The effectiveness of this compound against various pathogens underscores its potential as an antimicrobial agent .

Case Studies

  • Anticancer Activity Evaluation :
    • A series of derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced the biological activity, highlighting structure-activity relationships (SAR) within this class of compounds .
  • Antimicrobial Screening :
    • In a comparative study, this compound was assessed alongside other similar compounds for their antibacterial efficacy. The compound demonstrated superior activity against certain bacterial strains compared to its analogs .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesIC50 Values (μM)Reference
AnticancerVarious Cancer Cell Lines1.45 - 4.25
AntimicrobialGram-positive BacteriaVaries
Gram-negative BacteriaVaries

Table 2: Structural Comparisons with Similar Compounds

Compound NameStructureUnique Features
This compoundStructureSpecific fluorination enhances stability
N2-(3-Fluorophenyl)pyridine-2,3-diamineStructureDifferent substitution pattern affects reactivity
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamineStructureVariations in diamine functional groups

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes structural analogs of N2-(4-fluorophenyl)pyridine-2,3-diamine and their key properties:

Compound Name Substituent Group(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Fluorophenyl C₁₁H₁₀FN₃ 203.22 (free base) Fluorine enhances electronegativity; dihydrochloride form improves stability .
N2-(4-(Trifluoromethyl)phenyl)pyridine-2,3-diamine (B1) 4-Trifluoromethylphenyl C₁₂H₁₀F₃N₃ 253.22 Trifluoromethyl group increases lipophilicity and metabolic stability .
N2-(4-Methoxybenzyl)pyridine-2,3-diamine (4a) 4-Methoxybenzyl C₁₃H₁₅N₃O 229.28 Methoxy group improves solubility; benzyl moiety adds steric bulk .
N2-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride 4-Dimethylaminophenyl C₁₃H₁₇ClN₄ 264.76 Dimethylamino group acts as a strong electron donor; enhances charge transfer .
N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine Thiazole-cyclobutyl C₁₃H₁₆N₄S 260.36 Thiazole ring introduces π-conjugation; cyclobutyl adds steric constraints .

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound is electron-withdrawing, whereas the 4-dimethylaminophenyl group in its analog () is electron-donating. This difference significantly impacts reactivity and applications in catalysis or drug design.
  • Solubility : The methoxybenzyl substituent in 4a () enhances aqueous solubility due to the polar methoxy group, contrasting with the hydrophobic fluorophenyl group.

Comparison of Efficiency :

  • The target compound’s synthesis mirrors B1’s methodology but avoids the need for transition-metal catalysts (e.g., Raney Ni in 4b), simplifying purification .
Spectral and Physical Properties
  • ¹H NMR :
    • Target compound: Aromatic protons resonate at δ 7.86–6.85 ppm , similar to B1 (δ 7.86–6.50 ppm) .
    • 4a (): Methoxybenzyl protons appear at δ 3.80 ppm (OCH₃), absent in the fluorophenyl analog.
  • ¹⁹F NMR :
    • Target compound: Fluorine signal at δ -61.5 ppm (trifluoromethyl analog in B1) .
  • Solubility : The dihydrochloride form of the target compound () enhances water solubility compared to neutral analogs like 4a.

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